molecular formula C19H30N2O4S B11351319 N-(3-ethoxypropyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(3-ethoxypropyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11351319
M. Wt: 382.5 g/mol
InChI Key: JOPILQWNHMDSCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ETHOXYPROPYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with an ethoxypropyl group and a methanesulfonyl group attached to a methylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ETHOXYPROPYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Ethoxypropyl Group: This step involves the alkylation of the piperidine ring using ethoxypropyl halides under basic conditions.

    Attachment of the Methanesulfonyl Group: This is typically done via sulfonylation reactions using methanesulfonyl chloride in the presence of a base.

    Coupling with the Methylphenyl Moiety: This final step involves coupling reactions, such as Suzuki or Heck coupling, to attach the methylphenyl group to the piperidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-ETHOXYPROPYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(3-ETHOXYPROPYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ETHOXYPROPYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ETHOXYPROPYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: can be compared with other piperidine derivatives, such as:

Uniqueness

The uniqueness of N-(3-ETHOXYPROPYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H30N2O4S

Molecular Weight

382.5 g/mol

IUPAC Name

N-(3-ethoxypropyl)-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C19H30N2O4S/c1-3-25-14-4-11-20-19(22)18-9-12-21(13-10-18)26(23,24)15-17-7-5-16(2)6-8-17/h5-8,18H,3-4,9-15H2,1-2H3,(H,20,22)

InChI Key

JOPILQWNHMDSCL-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C

Origin of Product

United States

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